cantharidin

Description

cantharidin is a natural product found in Mylabris variabilis and Mylabris cichorii with data available.

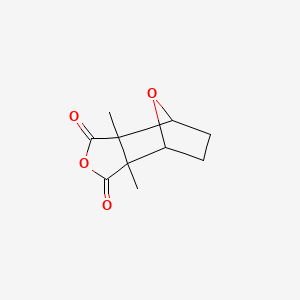

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-9-5-3-4-6(13-5)10(9,2)8(12)14-7(9)11/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZBEENLJMYSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3CCC(C1(C(=O)OC2=O)C)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858998 | |

| Record name | Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80558-50-5, 10385-74-7 | |

| Record name | NSC 190421 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080558505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC190421 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Research Landscape of Cantharidin

Historical Perspectives in Chemical Biology Research

The scientific investigation into cantharidin (B1668268) began in 1810 when French chemist Pierre Robiquet first isolated the compound as the active principle from the blister beetle species Lytta vesicatoria, commonly known as the Spanish fly. nih.govwikipedia.org This was a landmark event, representing one of the earliest instances of identifying and extracting a pure active ingredient from a complex natural medicine. wikipedia.org Robiquet characterized cantharidin as a colorless and odorless solid. wikipedia.org

Following its isolation, further chemical analysis continued, and in 1877, the molecular formula of cantharidin was determined to be C₁₀H₁₂O₄. The precise molecular structure of this natural toxin was later identified in 1914.

The historical use of cantharidin in various traditional medicines, particularly in China for over two millennia, has been documented. researchgate.net These historical applications, while not based on modern chemical principles, hinted at the compound's potent biological activity. In the West, early physicians like Hippocrates were aware of "cantharides," the term used for the substance before it was renamed cantharidin in the 20th century. researchgate.net

The intriguing structure and potent biological effects of cantharidin spurred interest in its chemical synthesis. Early attempts, such as those by the German chemist von Bruchhausen, faced significant hurdles. fudan.edu.cn A notable challenge was the unfavorable equilibrium in the Diels-Alder reaction, a key step in the proposed synthesis. fudan.edu.cn It wasn't until 1951 that the American chemist G. Stork achieved the first successful total synthesis of cantharidin, a significant accomplishment in the field of organic chemistry at the time. fudan.edu.cn Later, in 1980, William G. Dauben proposed a two-step synthesis, though it required extremely high pressure, limiting its practicality for large-scale production. eurekaselect.com The inherent difficulties and cost associated with its chemical synthesis have remained a persistent challenge throughout its research history. eurekaselect.com

In the mid-20th century, research began to formally document its presence and concentration in various beetle species. For instance, in 1953, it was reported that the Formosan blister beetle contained 0.97% cantharidin. nih.gov A more comprehensive analysis in 1967 identified cantharidin as the active principle in the North American blister beetle, Epicauta pestifera. nih.gov These studies provided a more concrete basis for understanding the natural sourcing and distribution of the compound.

Contemporary Research Paradigms and Challenges

The modern era of cantharidin research is largely defined by the discovery of its mechanism of action as a potent inhibitor of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). nih.govpatsnap.comnih.gov This discovery, a pivotal moment in its research trajectory, shifted the paradigm from viewing cantharidin merely as a toxin to recognizing it as a valuable tool for studying cellular signaling pathways. patsnap.comdrugbank.com The inhibition of PP2A, a crucial regulator of cell growth and division, is now understood to be central to cantharidin's biological effects. wikipedia.orgpatsnap.com By inhibiting PP2A, cantharidin leads to the hyperphosphorylation of various proteins, disrupting cellular signaling and integrity, which can ultimately trigger programmed cell death (apoptosis). patsnap.com

This mechanistic insight has fueled extensive research into cantharidin's potential as an anticancer agent. nih.govnih.gov Studies have demonstrated its ability to inhibit the growth, proliferation, and migration of various cancer cells. fudan.edu.cn The anticancer activity of cantharidin was first highlighted in the 1980s and has since been shown to affect a wide range of cancers, including liver, lung, and breast cancer. nih.govmdpi.com Its anticancer effects are linked to its ability to induce cell cycle arrest and apoptosis, cause DNA damage, and modulate various signaling pathways. fudan.edu.cnnih.gov

However, the significant toxicity of cantharidin has limited its clinical application. eurekaselect.comnih.gov This has led to a major contemporary research focus: the development of cantharidin derivatives with improved therapeutic indices. eurekaselect.comnih.gov A key derivative is Norcantharidin (B1212189) (NCTD) , a demethylated analog of cantharidin. nih.gov NCTD was developed to retain the anticancer properties of the parent compound while exhibiting reduced toxicity. nih.gov Research has shown that NCTD is easier to synthesize and has fewer adverse effects. nih.gov It has been investigated for its ability to inhibit tumor cell proliferation, induce apoptosis, and even overcome therapeutic resistance in some cancers. nih.govresearchgate.net

The development of other derivatives, such as those with imidazolium (B1220033) salts or modifications to the anhydride (B1165640) ring to create carboxylic acids or amides, aims to improve water solubility, bioavailability, and target specificity. nih.gov The structure-activity relationship (SAR) of these analogs is a critical area of investigation to optimize their therapeutic potential. nih.govnih.gov

The table below summarizes some of the key findings from comparative studies of Cantharidin and its analogue Norcantharidin on cancer cell lines.

| Compound | Cell Line | Effect | Finding | Citation |

| Cantharidin | HCT116 (Colon Cancer) | Inhibition of Colony Formation | 30% inhibition compared to control. | mdpi.com |

| Cantharidin | SW620 (Colon Cancer) | Inhibition of Colony Formation | 46% inhibition compared to control. | mdpi.com |

| Norcantharidin | HCT116 (Colon Cancer) | Inhibition of Colony Formation | 31% inhibition compared to control. | mdpi.com |

| Norcantharidin | SW620 (Colon Cancer) | Inhibition of Colony Formation | 41% inhibition compared to control. | mdpi.com |

| Cantharidin | HCT116 (Colon Cancer) | MACC1 mRNA Expression | Reduced by 50% after 48h with 5 µM. | mdpi.com |

| Cantharidin | SW620 (Colon Cancer) | MACC1 mRNA Expression | Reduced by over 50% after 48h with 15 µM. | mdpi.com |

| Liposomal Cantharidin | HepG2 (Liver Cancer) | Tumor Growth Inhibition (in vivo) | Strongest inhibitory effect compared to free cantharidin and control. | mdpi.com |

Despite promising research, several challenges remain in the academic and clinical landscape of cantharidin. eurekaselect.com

Toxicity: The inherent toxicity of cantharidin remains a primary obstacle, necessitating the development of derivatives and targeted delivery systems to minimize side effects. nih.govnih.gov

Synthesis and Scalability: While synthetic routes have been established, the cost-effective and large-scale synthesis of cantharidin and its analogs remains a challenge. eurekaselect.commdpi.com

Drug Delivery: The poor water solubility and short half-life of compounds like NCTD limit their clinical use. nih.govrsc.org Contemporary research is exploring nanotechnology-based solutions, such as liposomes and nanoparticles, to improve drug delivery, enhance stability, and achieve better tumor targeting. nih.govmdpi.comrsc.org

Specificity: As a phosphatase inhibitor, cantharidin can affect a broad range of cellular processes, leading to off-target effects. arizona.edu A significant challenge is to design analogs that are more selective for specific phosphatase targets or cancer-related pathways. eurekaselect.comarizona.edu

Current research paradigms are thus heavily focused on medicinal chemistry efforts to create safer and more effective analogs, and on pharmaceutical sciences to develop advanced drug delivery systems. nih.govarizona.edu The goal is to harness the potent biological activity of the cantharidin scaffold while mitigating its toxic properties, a challenge that continues to drive innovation in the field. arizona.edu

Cantharidin Biosynthesis: Elucidating Natural Pathways

Biological Origins and Production in Entomological Systems

Cantharidin (B1668268) production is a notable characteristic of certain beetle families, serving primarily as a defensive mechanism against predators. researchgate.netresearchgate.netcsic.esmdpi.com The presence and concentration of cantharidin can vary depending on the beetle species, sex, size, season, and food source. mdpi.com

Cantharidin-Producing Organisms in Research Contexts

Research into cantharidin biosynthesis predominantly focuses on species within the family Meloidae. nih.govresearchgate.netresearchgate.netresearcher.lifeplos.orgnih.govfrontiersin.orgmdpi.cominteresjournals.org Genera such as Epicauta, Lytta, and Mylabris are frequently studied due to their capacity for cantharidin production. nih.govresearchgate.netplos.orgmdpi.cominteresjournals.org For instance, Epicauta chinensis, Mylabris cichorii, Hycleus cichorii, and Hycleus phaleratus have been subjects of detailed investigations to understand the genetic and enzymatic basis of cantharidin synthesis. nih.govresearcher.lifeplos.orgplos.org While Meloidae are the primary focus, cantharidin is also synthesized by beetles in the family Oedemeridae. researchgate.netresearchgate.netmdpi.com

Sexual Dimorphism in Cantharidin Biosynthesis

A striking feature of cantharidin production in many meloid species is pronounced sexual dimorphism. nih.govresearchgate.netresearcher.lifeplos.orgbas.bgnih.govcsic.esinteresjournals.orgnih.govnih.gov Adult male blister beetles are typically the primary synthesizers of cantharidin, while females produce little to none or accumulate it through copulation. nih.govresearchgate.netresearcher.lifeplos.orgbas.bgnih.govcsic.esinteresjournals.org During mating, males transfer a significant amount of cantharidin to females as a nuptial gift, which is then used to protect the eggs. nih.govresearchgate.netcsic.esinteresjournals.orgmdpi.com This transfer mechanism highlights the ecological significance of cantharidin beyond individual defense. nih.govresearchgate.netcsic.es Studies on Epicauta chinensis have shown that cantharidin content is significantly higher in males than in females. nih.gov Similarly, research on Hycleus cichorii and Hycleus phaleratus has focused on the differential gene expression between sexes related to cantharidin synthesis. researcher.lifeplos.org While females generally produce minimal amounts, some studies suggest a limited capacity for self-synthesis or the ability to concentrate existing cantharidin. researcher.lifecsic.es

Table 1: Cantharidin Content in Male vs. Female Blister Beetles (Example Data)

| Species | Sex | Cantharidin Content (µg/g or mg/g) | Source |

| Epicauta chinensis | Male | Abundant | nih.gov |

| Epicauta chinensis | Female | Almost no production | nih.gov |

| Berberomeloe majalis | Male | 80.9 ± 106.5 µg/g (haemolymph) | csic.es |

| Berberomeloe majalis | Female | 20.0 ± 41.5 µg/g (haemolymph) | csic.es |

| Mylabris variabilis | Male | Higher than female | interesjournals.org |

| Epicauta rufidorsum | Male | Higher than female | interesjournals.org |

Note: Cantharidin content can vary significantly based on methodology and specific study conditions.

Molecular Mechanisms of Biosynthetic Pathways

The molecular pathway for cantharidin biosynthesis is complex and not fully understood, but research points towards the involvement of isoprenoid precursors and a series of enzymatic reactions. nih.govplos.orgnih.govwikipedia.org

Isoprenoid Precursor Investigations

Early feeding experiments with isotope-labeled acetate (B1210297) and mevalonate (B85504) indicated that cantharidin, despite its ten-carbon structure suggesting a monoterpene, is not formed by simple head-to-tail or tail-to-tail linkage of isoprene (B109036) units. nih.govwikipedia.org More recent studies using isotope-labeled farnesol (B120207) have provided evidence that this fifteen-carbon sesquiterpenoid serves as a precursor to cantharidin. nih.govplos.orgbas.bgwikipedia.orgresearchgate.netfaidherbe.orgvalpo.edu The biosynthesis is thought to involve the cleavage of farnesol at specific carbon bonds. nih.gov The mevalonate (MVA) pathway is considered the primary route for the biosynthesis of terpenoids, including the farnesol precursor, in cantharidin-producing beetles. plos.orgbas.bgnih.govnih.govresearchgate.netresearchgate.net

Enzymatic Components and Genetic Regulation of Cantharidinogenesis

Several enzymes and genes have been implicated in the biosynthesis of cantharidin. Hydroxymethylglutaryl-CoA reductase (HMGR), a key enzyme in the mevalonate pathway, has shown a significant correlation with cantharidin production in Epicauta chinensis. nih.govnih.govplos.orgresearchgate.net Studies have demonstrated that HMGR transcript levels are particularly high in the fat body of male E. chinensis, suggesting this tissue as a site of synthesis. nih.gov Other enzymes in the terpenoid biosynthesis pathway, such as hydroxymethylglutaryl-CoA synthase (HMGS) and isopentenyl-diphosphate delta-isomerase (IDI), have also been found to be significantly up-regulated in male blister beetles. researcher.lifeplos.orgresearchgate.net

Transcriptome analyses of species like Mylabris cichorii, Epicauta tibialis, Hycleus cichorii, and Hycleus phaleratus have identified numerous differentially expressed genes between males and females that are potentially involved in cantharidin biosynthesis. researcher.lifeplos.orgnih.govplos.orgnih.gov Genes related to the terpenoid backbone biosynthesis pathway and the juvenile hormone (JH) pathway have been highlighted as potentially crucial. plos.orgnih.govnih.gov Functional studies using RNA interference have further supported the role of specific genes like McSTE24, McCyp305a1, and McJHEH in regulating cantharidin synthesis in Mylabris cichorii. researcher.lifenih.govoup.comresearchgate.net

Table 2: Key Enzymes and Genes Implicated in Cantharidin Biosynthesis

| Enzyme/Gene | EC Number | Proposed Role | Organism(s) Studied | Source |

| HMGR | 1.1.1.34 | Key enzyme in MVA pathway, correlated with CTD. | Epicauta chinensis, Hycleus cichorii, Hycleus phaleratus | nih.govnih.govplos.orgresearchgate.net |

| HMGS | 2.3.3.10 | Involved in MVA pathway, up-regulated in males. | Hycleus cichorii, Hycleus phaleratus | plos.orgresearchgate.net |

| IDI | 5.3.3.2 | Involved in terpenoid biosynthesis, up-regulated in males. | Epicauta tibialis, Hycleus cichorii, Hycleus phaleratus | plos.orgplos.orgresearchgate.net |

| FDPS | 2.5.1.1 | Involved in farnesol synthesis, high copy number in Meloidae. | Hycleus cichorii, Hycleus phaleratus | researcher.lifeplos.org |

| McSTE24 | 3.4.24.84 | Terpenoid backbone pathway, affects CTD synthesis. | Mylabris cichorii | researcher.lifenih.govoup.comresearchgate.net |

| McCYP305a1 | - | Cytochrome P450, affects CTD synthesis. | Mylabris cichorii | researcher.lifenih.govoup.comresearchgate.net |

| McJHEH | - | Juvenile hormone epoxide hydrolase, affects CTD synthesis. | Mylabris cichorii | researcher.lifenih.govoup.comresearchgate.net |

| ACAT | 2.3.1.9 | Acetyl-CoA C-acetyltransferase, central gene in protein interaction network. | Hycleus cichorii, Hycleus phaleratus | researcher.lifeplos.orgnih.gov |

| FOHSDR | 1.1.1.216 | NADP+-dependent farnesol dehydrogenase. | Hycleus cichorii, Hycleus phaleratus | plos.orgresearchgate.net |

Protein-Protein Interaction Networks in Biosynthetic Processes

Analysis of protein-protein interaction networks has provided insights into the complex interplay of proteins involved in cantharidin biosynthesis. Studies have identified key genes and their potential interactions within the biosynthetic pathway. For example, acetyl-CoA C-acetyltransferase (ACAT) has been identified as a central gene in the protein-protein interaction network related to cantharidin biosynthesis in Hycleus cichorii and Hycleus phaleratus, exhibiting higher expression in males. researcher.lifeplos.orgnih.gov These networks help to visualize the functional relationships between different enzymatic components and regulatory proteins, offering a more holistic view of the cantharidinogenesis process. researcher.lifeplos.orgresearchgate.netnih.gov Further research into these interaction networks is crucial for a comprehensive understanding of how the various molecular players coordinate to synthesize cantharidin.

Chemical Synthesis and Analog Development of Cantharidin for Research Applications

Total Synthetic Strategies: From Early Efforts to Modern Approaches

The total synthesis of cantharidin (B1668268) has been a benchmark in organic chemistry, driving the development of new methodologies and demonstrating the power of existing ones. Early syntheses were often lengthy and low-yielding, prompting the search for more efficient routes. faidherbe.orggoogle.com

Diels-Alder Cycloaddition in Cantharidin Total Synthesis

The Diels-Alder reaction has played a pivotal role in the total synthesis of cantharidin, leveraging its ability to construct cyclic systems with control over stereochemistry. One of the first effective syntheses, reported by G. Stork in 1951, utilized a Diels-Alder cycloaddition as a key step. faidherbe.orgclockss.orgnasonline.org This approach involved the reaction of a furan (B31954) derivative with a suitable dienophile to form the core bicyclic structure of cantharidin. faidherbe.orgnasonline.org Another early synthesis by Schenk also employed a Diels-Alder reaction. faidherbe.org However, initial attempts using furan and maleic anhydride (B1165640) faced challenges due to an unfavorable equilibrium, leading to low yields of the desired product. faidherbe.orggoogle.com This unfavorable equilibrium is attributed to steric repulsions within the product molecule. faidherbe.orggoogle.com Despite these early difficulties, the Diels-Alder reaction remains a fundamental strategy, with ongoing efforts to improve its efficiency and stereoselectivity for cantharidin synthesis. google.comgoogle.comwipo.intorganicchemistrydata.org High-pressure Diels-Alder reactions have been explored to overcome the unfavorable equilibrium observed in some furan-maleic anhydride cycloadditions, enabling the large-scale synthesis of related compounds like palasonin. usta.edu.co

Stereochemical Control in Cantharidin Synthesis

Achieving precise stereochemical control is paramount in cantharidin synthesis, as the molecule possesses defined stereocenters. The Stork synthesis in 1951 was a pioneering example of a rationally designed stereospecific synthesis of a natural product, demonstrating early success in controlling the stereochemistry of the bicyclic core. clockss.orgnasonline.orgscripps.edu The inherent stereochemical control elements of the Diels-Alder reaction, such as the "endo rule" and diastereoselectivity, have been utilized in cantharidin synthesis. nih.gov While the thermal Diels-Alder reaction of furan with maleic anhydride typically favors the exo diastereomer under thermodynamic control, strategies involving substituted furans or specific reaction conditions can influence the stereochemical outcome. nih.govresearchgate.net For instance, studies have investigated the effect of substituents on furan rings on the endo/exo selectivity of Diels-Alder reactions with maleimides, providing insights into controlling the stereochemistry of the resulting bicyclic products. nih.govresearchgate.net

Design and Synthesis of Cantharidin Derivatives and Analogues

The synthesis of cantharidin derivatives and analogues is driven by the need to explore their biological activities, improve pharmacological profiles, and reduce toxicity compared to the parent compound. usta.edu.conih.gov Modifications to the cantharidin structure, particularly the anhydride moiety, have been a primary focus. researchgate.netnih.govnih.gov

Anhydride Moiety Modifications

The anhydride ring of cantharidin is a key feature that has been extensively modified to generate a variety of analogues. researchgate.netnih.govnih.gov Replacing the anhydride ring with other functional groups, such as imides or by opening the anhydride ring to form dicarboxylates or amides, has been a common strategy. researchgate.netnih.govnih.govmdpi.com For example, cantharimides and norcantharimides, where the anhydride oxygen is replaced by nitrogen, have been synthesized and studied for their biological effects. nih.govmdpi.comresearchgate.net Research has shown that the form of the compound (cyclic or ring-opened) or its ability to hydrolyze can be crucial for its activity. researchgate.netnih.gov Studies on anhydride-modified cantharidin analogues have revealed that compounds capable of undergoing facile ring opening of the anhydride moiety often display significant biological activity, such as protein phosphatase inhibition. researchgate.netnih.gov

Structural Diversification Strategies for Biological Probes

Structural diversification of the cantharidin scaffold is employed to create libraries of compounds for biological screening and to develop specific biological probes. Beyond anhydride modifications, strategies include introducing substituents onto the bicyclic ring system and creating hybrid molecules. researchgate.netnih.govresearchgate.netnih.gov While direct substitution on the bicyclo[2.2.1]heptane skeleton can be challenging, various synthetic routes have been explored to achieve this. nih.gov The synthesis of cantharidin analogues with different substituents aims to modulate their interactions with biological targets, such as protein phosphatases, which are known to be inhibited by cantharidin. nih.govmdpi.com Research findings indicate that the nature and position of substituents can significantly impact the activity of the analogues. researchgate.netnih.gov For instance, studies on anhydride-modified norcantharidin (B1212189) analogues have shown that the type of substituent on an aromatic amine moiety can be critical for insecticidal activity. researchgate.netnih.gov

Chemoenzymatic and Biocatalytic Approaches in Cantharidin Synthesis

Chemoenzymatic and biocatalytic approaches offer alternative and potentially more sustainable routes for the synthesis of complex molecules like cantharidin and its derivatives. These methods leverage the high specificity and efficiency of enzymes to catalyze specific transformations, often with excellent stereo- and enantioselectivity. researchgate.netnih.govresearchgate.net While the complete biosynthesis of cantharidin in insects is not fully understood, studies suggest the involvement of terpenoid pathways and possibly enzyme-catalyzed steps like intramolecular Diels-Alder reactions. faidherbe.orgresearchgate.netresearchgate.net Although direct examples of chemoenzymatic or biocatalytic total synthesis of cantharidin were not prominently detailed in the search results, the broader field of natural product synthesis increasingly utilizes these approaches for their advantages in selectivity and milder reaction conditions. researchgate.netnih.gov The potential application of Diels-Alderases, enzymes that catalyze Diels-Alder reactions, in a biomimetic approach to cantharidin synthesis has been proposed. researchgate.net

Molecular and Cellular Mechanisms of Cantharidin Action

Cantharidin (B1668268) as a Protein Phosphatase Inhibitor

Cantharidin is a well-established inhibitor of serine/threonine protein phosphatases, with a notable impact on Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). scbt.compatsnap.comnih.govphysiology.org Its ability to inhibit these key phosphatases underlies many of its observed cellular effects.

Inhibition of Protein Phosphatase 1 (PP1)

Cantharidin has been shown to inhibit the activity of Protein Phosphatase 1 (PP1). scbt.compatsnap.comnih.govresearchgate.netnih.gov Studies have demonstrated that cantharidin can inhibit purified catalytic subunits of PP1 in various preparations, including those from cardiac tissue. nih.gov The inhibition of PP1 by cantharidin contributes to increased phosphorylation levels of PP1 substrates, influencing processes such as cardiac contractility. researchgate.netnih.gov

Inhibition of Protein Phosphatase 2A (PP2A)

Cantharidin is widely recognized as a potent and selective inhibitor of Protein Phosphatase 2A (PP2A). nih.govresearchgate.netscielo.brguidetopharmacology.orgaacrjournals.orgnih.govspandidos-publications.comnih.govoncotarget.com PP2A plays critical roles in regulating cell cycle progression, apoptosis, and cell fate determination. researchgate.netscielo.brnih.gov Inhibition of PP2A by cantharidin leads to the hyperphosphorylation of numerous cellular proteins that are substrates of this phosphatase. scbt.compatsnap.com This disruption of phosphorylation balance is a key mechanism by which cantharidin influences cellular behavior. patsnap.com

Specificity and Binding Dynamics at Phosphatase Active Sites

Cantharidin's inhibitory effect on PP1 and PP2A is attributed to its interaction with the active sites of these enzymes. patsnap.comnih.gov The anhydride (B1165640) moiety of cantharidin is considered important for its inhibitory activity. nih.gov While cantharidin inhibits both PP1 and PP2A, studies suggest it generally exhibits higher affinity for PP2A. physiology.org The binding of cantharidin and its analogs to the active site of phosphatases, such as PP5, has been investigated using techniques like homology modeling and molecular docking simulations, providing insights into the molecular interactions that govern their inhibitory effects. researchgate.netrsc.orgwestmont.edursc.org For instance, models of the PP1-cantharidin complex suggest that the diacid group of cantharidin interacts with active site residues. nih.gov

Cantharidin's Influence on Intracellular Signaling Cascades

Through its inhibition of protein phosphatases, cantharidin modulates various intracellular signaling pathways that are regulated by phosphorylation events.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Cantharidin has been shown to modulate Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK. scielo.brnih.govspandidos-publications.comnih.goviiarjournals.orgmdpi.com While PP2A typically dephosphorylates and inactivates these kinases, cantharidin-mediated inhibition of PP2A can lead to altered phosphorylation levels and activity of MAPK pathway components. nih.govspandidos-publications.comnih.gov Studies in various cancer cell lines have demonstrated that cantharidin treatment can affect the phosphorylation status of these kinases, influencing cellular processes such as proliferation, migration, and apoptosis. scielo.brnih.govspandidos-publications.comiiarjournals.orgmdpi.com

Perturbation of PI3K/Akt/mTOR Signaling

Cantharidin has also been reported to perturb the PI3K/Akt/mTOR signaling pathway. iiarjournals.orgfrontiersin.orgresearchgate.netnih.govmdpi.comfrontiersin.org This pathway is a critical regulator of cell growth, proliferation, survival, and autophagy. nih.govmdpi.com Research indicates that cantharidin can inhibit components of this pathway, such as inhibiting the phosphorylation of Akt and mTOR. researchgate.net This inhibition can lead to downstream effects, including the induction of autophagy and apoptosis in cancer cells. nih.govfrontiersin.org The modulation of the PI3K/Akt/mTOR pathway by cantharidin contributes to its observed cellular effects. researchgate.netnih.govfrontiersin.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Cantharidin | 5944 |

Data Tables

Regulation of JNK, ERK, and p38 Pathways

Cantharidin has been shown to influence the activity of the Mitogen-Activated Protein Kinase (MAPK) family, which includes JNK, ERK, and p38 pathways. These pathways play critical roles in regulating diverse cellular processes such as proliferation, differentiation, survival, and cell adhesion. The effect of cantharidin on these kinases can vary depending on the cell type and context.

In human lung cancer NCI-H460 cells, cantharidin has been reported to inhibit the MAPK signaling pathway by reducing the protein expression of p38, JNK, and ERK. This inhibition was linked to the downregulation of matrix metalloproteinases (MMP)-2 and MMP-9, as well as urokinase-type plasminogen activator (UPA) protein expression, ultimately impairing cell migration and invasion. iiarjournals.org Similarly, in triple-negative breast cancer cells (MDA-MB-231), cantharidin treatment led to decreased phosphorylation levels of MEK, MAPK, JNK, p38, and ERK, contributing to the suppression of migration and invasion. mdpi.combjournal.org

Conversely, studies in U937 human leukemic cells have indicated that cantharidin effectively activates ERK-1/2, p38, and JNK in a time- and dose-dependent manner. Inhibition of p38 and JNK, but not ERK, significantly interfered with cantharidin-induced cytotoxicity and apoptosis in these cells, suggesting a pro-apoptotic role for p38 and JNK activation in this context. nih.gov In oral squamous cell carcinoma (OSCC) cells, cantharidin significantly increased the phosphorylation of JNK, but did not significantly affect the phosphorylation of ERK and p38. JNK activation appeared to be involved in cantharidin-induced apoptosis in OSCC cells. plos.org

These findings highlight the complex and context-dependent regulation of MAPK pathways by cantharidin, where it can act as either an inhibitor or an activator, contributing to its diverse anticancer effects.

Crosstalk with NF-κB, PKC, β-catenin, and Wnt/β-catenin Signaling

Cantharidin's anticancer activity also involves crosstalk with several other crucial signaling pathways, including NF-κB, Protein Kinase C (PKC), β-catenin, and the Wnt/β-catenin pathway.

NF-κB is a transcription factor that plays a key role in inflammation, immunity, cell proliferation, and survival. Cantharidin has been shown to influence NF-κB activity. In human lung cancer NCI-H460 cells, cantharidin inhibited NF-κB p65, which contributed to the downregulation of MMP-2/-9 and UPA protein expression, thereby impairing cell migration and invasion. iiarjournals.org Cantharidin also caused sensitization of pancreatic cancer cells towards radiotherapy by suppressing DNA repair associated genes through pathways including NF-κB. mdpi.com

PKC is a family of protein kinases involved in various cellular functions, including cell growth, differentiation, and apoptosis. Cantharidin has been reported to interact with PKC signaling. In bladder cancer cells, cantharidin induced apoptosis through a calcium/PKC regulated ER stress pathway. mdpi.com In MCF-7 breast cancer cells, cantharidin suppressed growth and adhesion with downregulation of α2 integrin by the protein kinase C pathway. mdpi.com

The Wnt/β-catenin signaling pathway is crucial for cell proliferation, differentiation, and stem cell self-renewal, and its dysregulation is implicated in many cancers. β-catenin is a key component of this pathway. Cantharidin has been shown to inhibit the Wnt/β-catenin pathway. In hepatocellular carcinoma stem cells, cantharidin treatment significantly inhibited the expression of β-catenin and cyclin D1. spandidos-publications.com This inhibition of β-catenin and cyclin D1 expression by cantharidin was prevented by the activation of the Wnt/β-catenin pathway with lithium chloride. spandidos-publications.com Cantharidin's inhibitory effects on various cell signaling pathways, including β-catenin, have been highlighted as contributing to its promising anticancer properties. mdpi.com

Cantharidin-Induced Cellular Responses

Cell Cycle Regulatory Mechanisms

Cantharidin is known to induce cell cycle arrest in various cancer cell lines, a mechanism that contributes to its antiproliferative effects. Cell cycle progression is tightly regulated by cyclins and cyclin-dependent kinases (CDKs).

Cantharidin has been shown to arrest cells at different phases of the cell cycle depending on the cancer cell type. In chronic myeloid leukemia (CML) cells (K562 and imatinib-resistant K562R), cantharidin treatment resulted in mitotic arrest, mediated by the activation of the cyclin B1/Cdc2 complex and downregulation of cyclin D1. mdpi.com Cantharidin significantly reduced skin cancer cell growth by arresting cells at the G0/G1 phase, accompanied by elevated p21 expression and lowered levels of Cyclin D, Cyclin E, and CDK6. mdpi.com In colon cancer cells, cantharidin induced G2/M phase arrest by halting CDK1 activity. mdpi.com Hepatocellular carcinoma stem cells treated with cantharidin showed a significant increase in the cell population in the G2/M phase and a decrease in the G1 phase. This arrest was associated with increased expression of histone H2AX, Myt1, cyclin A2, cyclin B1, p53, and phospho-cdc2 (Tyr15). spandidos-publications.com

These findings demonstrate that cantharidin disrupts cell cycle progression by modulating the expression and activity of key cell cycle regulators, leading to arrest at specific phases, which is a critical step towards inhibiting cancer cell proliferation.

Apoptotic Pathway Induction and Associated Protein Expression

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its induction is a major strategy in cancer therapy. Cantharidin is a potent inducer of apoptosis in various cancer cell types through multiple pathways.

Cantharidin can induce apoptosis via both mitochondria-dependent (intrinsic) and death receptor-dependent (extrinsic) pathways, as well as caspase-dependent and caspase-independent mechanisms. mdpi.comspandidos-publications.com

In triple-negative breast cancer cells, cantharidin induced apoptosis by enhancing the expression levels of Bax, cleaved caspase-3, and PARP. mdpi.com In osteosarcoma cells, cantharidin triggered apoptosis through a mitochondrial-dependent pathway, upregulating Bcl-2, p-Cdc2, and p-AKT. mdpi.com Evidence suggests that cantharidin exerts cytotoxic effects on pancreatic cancer cells through a JNK-dependent pathway, stimulating caspase-8 and caspase-9, upregulating Bad, Bid, and Bak, while downregulating Bcl-2. mdpi.com

Cantharidin can also induce caspase-independent apoptosis by releasing AIF and Endo G in human skin, lung, and bladder cancer cell lines. mdpi.com The endoplasmic reticulum (ER) also plays a significant role in apoptosis induction. Cantharidin can induce apoptosis in bladder cancer cells via a calcium/PKC regulated ER stress pathway, characterized by enhanced phospho-eIF2α and Grp78 expression, increased calpain activity, and reduced procaspase-12 expression. mdpi.com ER stress and unfolded protein response (UPR) initiation have been regarded as fundamental mechanisms for cantharidin's anticancer activity. mdpi.com

In H460 human lung cancer cells, cantharidin induced apoptosis through caspase- and mitochondria-dependent pathways, as well as crosstalk between extrinsic and intrinsic pathways. spandidos-publications.com Cantharidin increased the expression of cleaved caspase-3 and -8, cytochrome c, Bax, and AIF, while inhibiting Bcl-xL. spandidos-publications.com It also promoted ER stress-associated protein expression like GRP78, IRE1α, IRE1β, ATF6α, and caspase-4, and increased calpain 2 and XBP-1 expression, while inhibiting calpain 1. spandidos-publications.com In oral cancer cells, cantharidin treatment increased the expression of pro-apoptotic BAD and decreased the expression of anti-apoptotic Bcl-2. e-century.us It also led to increased expression of Apaf-1 and AIF, translocation of cytochrome c into the cytosol, and enhanced activation of caspase-3. e-century.us

These findings collectively demonstrate that cantharidin effectively triggers apoptosis in cancer cells by modulating the expression and activity of key proteins involved in various apoptotic signaling cascades.

Autophagy Modulation

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. Its role in cancer is complex, acting as either a tumor suppressor or promoting cancer cell survival depending on the context. Cantharidin has been shown to modulate autophagy, contributing to its anticancer effects.

In triple-negative breast cancer cells, cantharidin was found to restrain pro-survival autophagy. mdpi.comkarger.com This was achieved through the suppression of LC3-I to LC3-II conversion and autophagosome formation, mediated by Beclin-1 downregulation. mdpi.comkarger.com Overexpression of Beclin-1 attenuated the cytotoxicity of cantharidin in these cells, suggesting that cantharidin inhibits pro-survival autophagy to reduce cancer cell proliferation. karger.com

Conversely, in human non-small cell lung cancer (NSCLC) A549 cells, cantharidin activated autophagy through the downregulation of p62 expression and upregulation of microtubule-associated proteins 1A/1B light chain 3B (LC3B) and Beclin-1 expression. spandidos-publications.com This suggests that cantharidin can induce autophagy in certain cancer cell types.

Alterations in Lipid Homeostasis and Membrane Dynamics

Cantharidin has also been reported to perturb lipid homeostasis and affect membrane dynamics in cells. Studies in yeast cells have shown that cantharidin treatment affects lipid homeostasis by inhibiting the elongation of short-chain phospholipids (B1166683) to long-chain phospholipids. nih.govnih.govbiorxiv.org This phospholipid imbalance can be rescued by supplementing the growth media with precursor molecules like ethanolamine, which activates the synthesis of phosphatidylethanolamine (B1630911) (PE) via the Kennedy Pathway. nih.govbiorxiv.org

Cantharidin has also been found to perturb ER homeostasis and cell wall integrity by altering GPI-anchored protein sorting. nih.govbiorxiv.org This effect appears to be mediated by targeting Cdc1 activity in GPI-anchor remodeling in the ER, a mechanism that was found to be independent of PP2A and PP1 inhibition in yeast. nih.govbiorxiv.org Experiments with human cells suggest that cantharidin functions through a conserved mechanism in higher eukaryotes as well, inducing cytotoxicity by targeting Cdc1 activity in GPI-anchor remodeling in the ER. nih.govbiorxiv.org

While research in mammalian cells specifically on cantharidin's direct impact on lipid homeostasis and membrane dynamics is less extensive compared to other mechanisms, the findings in yeast highlight a potential area for further investigation into the broader cellular effects of cantharidin.

Endoplasmic Reticulum (ER) Homeostasis and Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, modification, and transport, as well as lipid synthesis and calcium storage. mdpi.com Maintaining ER homeostasis is vital for cell survival. mdpi.com Accumulation of unfolded or misfolded proteins in the ER lumen leads to ER stress, which activates the Unfolded Protein Response (UPR). mdpi.com The UPR is an adaptive mechanism aimed at restoring ER homeostasis by increasing protein folding capacity, enhancing ER-associated degradation (ERAD), and reducing protein synthesis. mdpi.com However, prolonged or severe ER stress can trigger apoptotic pathways. researchgate.net

Cantharidin has been shown to perturb ER homeostasis and induce ER stress. biorxiv.orgnih.govnih.govbiorxiv.org Studies in yeast models indicate that cantharidin alters lipid homeostasis, which can contribute to ER stress. biorxiv.orgnih.gov While PE deficiency is known to induce UPR, cantharidin treatment in yeast resulted in decreased UPR despite perturbing ER-synthesized phospholipids. biorxiv.org This suggests a complex interplay between cantharidin, lipid metabolism, and the UPR. Cantharidin's impact on ER homeostasis and UPR has also been observed in human cancer cells, including oral squamous cell carcinoma (OSCC) and bladder cancer cells. nih.govmdpi.comaging-us.com In OSCC cells, cantharidin and its analog, cantharidic acid, potently induced protein and gene expression profiles consistent with ER stress and UPR activation, leading to apoptosis. nih.gov The UPR-associated transcription factors ATF4 and CHOP were found to play a key role in cantharidin-induced cell death in murine embryonic fibroblasts. nih.gov Cantharidin can induce apoptosis in bladder cancer cells via a calcium/PKC regulated ER stress pathway, associated with increased phospho-eIF2α and Grp78 expression, enhanced calpain activity, and reduced procaspase-12 expression. mdpi.com Norcantharidin (B1212189), a demethylated analog of cantharidin, has also been shown to induce ER stress in cervical cancer cells, increasing the expression of apoptosis-related proteins like Bip, ATF4, and CHOP. spandidos-publications.com

Glycosylphosphatidylinositol (GPI)-Anchored Protein Sorting and Cdc1 Activity

Glycosylphosphatidylinositol (GPI) anchoring is a post-translational modification occurring in the ER, essential for attaching certain proteins to the cell surface or cell wall. biorxiv.orgnih.govnih.gov This process involves GPI anchor biosynthesis and subsequent remodeling in the ER (in yeast) or Golgi (in mammals). biorxiv.orgnih.gov GPI-anchored protein sorting occurs via the ER-Golgi trafficking system. biorxiv.orgnih.gov

Research using Saccharomyces cerevisiae as a model organism has revealed that cantharidin specifically affects GPI-anchored protein sorting by targeting Cdc1-mediated remodeling in the ER. biorxiv.orgnih.govbiorxiv.orgnih.govoaepublish.com This effect was found to be independent of PP2A and PP1 inhibition. biorxiv.orgnih.govnih.gov Cantharidin's impact on Cdc1 activity leads to multiple cellular changes, including missorting and aggregation of GPI-anchored proteins, temperature sensitivity, cell wall damage, and decreased UPR. biorxiv.orgnih.gov Experiments in human cells suggest that cantharidin's mechanism involving GPI-anchor remodeling is conserved in higher eukaryotes. biorxiv.orgnih.govnih.gov Cdc1 is a lipid phosphatase involved in GPI-anchor remodeling. nih.govnih.gov Targeting Cdc1 activity in GPI-anchor remodeling in the ER is considered a key mechanism by which cantharidin induces cytotoxicity. biorxiv.orgnih.govnih.gov

Identification and Validation of Molecular Targets Beyond Protein Phosphatases

While PP1 and PP2A are primary targets, cantharidin interacts with and modulates the activity of numerous other molecules involved in crucial cellular pathways.

Transcription Factors and Kinases as Cantharidin Targets

Cantharidin influences the activity of various transcription factors and kinases, impacting gene expression and signal transduction cascades. Cantharidin has been identified as an inhibitor of Heat Shock Factor 1 (HSF1) transcriptional activity. mdpi.comresearchgate.netnih.govnih.gov HSF1 is a transcription factor that plays a critical role in the heat shock response and is often overexpressed in cancer cells, promoting survival under stress. mdpi.comresearchgate.netnih.govkribb.re.kr Cantharidin inhibits the binding of HSF1 to the promoter regions of heat shock proteins like HSP70, thereby suppressing their expression. researchgate.netnih.govkribb.re.kr This inhibition of HSF1-dependent HSP70 and BAG3 expression contributes to the downregulation of anti-apoptotic proteins such as BCL-2, BCL-xL, and MCL-1, leading to apoptosis. nih.govkribb.re.kr

Cantharidin also affects various kinases, including those in the MAPK and PI3K/AKT pathways. Cantharidin has been shown to activate MAPK pathways (ERK, JNK, and p38) in some cancer cell lines. nih.gov However, in other contexts, it can suppress MAPK signaling. For instance, cantharidin inhibited the MAPK signaling pathway (p38, JNK1/2, and ERK) in bladder cancer cells and lung cancer cells, leading to reduced migration and invasion. mdpi.comresearchgate.netscielo.br In vascular smooth muscle cells, cantharidin inhibited proliferation, migration, and inflammation by regulating PI3K/AKT, p38 MAPK, and NF-κB pathways. jst.go.jp Cantharidin and its analog, sodium cantharidate, have been shown to inhibit STAT3 signaling, which is often overactive in various cancers, including osteosarcoma. aging-us.comfrontiersin.org

Growth Factors and Inflammatory Cytokines

Cantharidin can modulate the levels and activity of growth factors and inflammatory cytokines, which are key mediators of cell proliferation, differentiation, and immune responses. Cantharidin can affect inflammatory responses, which are often linked to cancer progression. patsnap.com It has been shown to reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in vascular smooth muscle cells. jst.go.jp These cytokines are regulated by the NF-κB signaling pathway, which cantharidin has been shown to inhibit. jst.go.jp Cantharidin is also reported to elevate leukocytes and cytokines, potentially improving immune function. frontiersin.org

Matrix Metalloproteinases (MMPs) and Urokinase Plasminogen Activator (UPA)

Matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA) are enzymes that play crucial roles in the degradation of the extracellular matrix (ECM), a process essential for cancer cell invasion and metastasis. mdpi.comresearchgate.netiiarjournals.orgiiarjournals.orgnih.gov Overexpression of MMPs, particularly MMP-2 and MMP-9, is frequently observed in various cancers and correlates with increased invasiveness and metastatic potential. mdpi.comresearchgate.netiiarjournals.orgiiarjournals.org uPA also contributes to ECM degradation and is associated with poor prognosis in many cancers. iiarjournals.orgnih.gov

Cantharidin has demonstrated inhibitory effects on the activity and expression of MMPs and uPA in various cancer cell lines. mdpi.comresearchgate.netscielo.briiarjournals.orgiiarjournals.orgnih.gov In bladder cancer cells, cantharidin inhibited migration and invasion by downregulating MMP-2 and MMP-9 mRNA, protein levels, and enzymatic activity, mediated partly through the p38 and JNK1/2 MAPK pathways. mdpi.comresearchgate.net Cantharidin also repressed migration, invasion, and adhesion in lung cancer cells by reducing the expression and enzymatic activity of MMP-2 and MMP-9, involving the MAPK signaling pathway and down-regulation of uPA protein expression. mdpi.comiiarjournals.org In melanoma cells, cantharidin inhibited migration and invasion by suppressing MMP-2 and MMP-9 through PI3K/NF-κB signaling pathways. iiarjournals.org Norcantharidin has also been shown to downregulate MMP-9 and u-PA expression in hepatocellular carcinoma (HCC). nih.gov

Other Identified Targets (e.g., HSF-1, TOP2A, EZH2)

Beyond the categories mentioned above, cantharidin targets other key proteins involved in cancer development and progression. As discussed in Section 4.4.1, HSF1 is a known target of cantharidin, with inhibition of its transcriptional activity impacting the expression of heat shock proteins. mdpi.comresearchgate.netnih.govnih.govkribb.re.kr

Topoisomerase IIα (TOP2A) has been identified as a critical molecular target for norcantharidin, an analog of cantharidin, in hepatocellular carcinoma (HCC). researchgate.netspringermedizin.defrontiersin.orgresearchgate.netnih.gov Norcantharidin significantly attenuates HCC cell proliferation and induces G2/M cell cycle arrest by disrupting the TOP2A-p53 signaling axis. researchgate.netfrontiersin.orgresearchgate.net Mechanistically, norcantharidin epigenetically suppresses TOP2A transcription through PRC2-mediated deposition of the repressive histone mark H3K27me3 at the TOP2A promoter. researchgate.netfrontiersin.orgresearchgate.net Structural analysis suggests that norcantharidin directly binds to EZH2, a catalytic subunit of PRC2, impairing PP1-mediated dephosphorylation and enhancing PRC2 complex stability. researchgate.netfrontiersin.orgresearchgate.net Cantharidin itself has also been shown to suppress TOP2A expression in HCC cells. springermedizin.denih.gov

Enhancer of Zeste Homolog 2 (EZH2), a component of the PRC2 complex, is also a target influenced by cantharidin and norcantharidin. researchgate.netfrontiersin.orgresearchgate.netnih.govnih.govfudan.edu.cnfrontiersin.org As mentioned, norcantharidin's effect on TOP2A expression involves EZH2. researchgate.netfrontiersin.orgresearchgate.net Cantharidin has been shown to suppress HCC development by regulating the EZH2/H3K27me3-dependent cell cycle progression. nih.govnih.govfudan.edu.cn EZH2 is significantly upregulated after cantharidin treatment in HCC cells, and this upregulation may contribute to the increase in H3K27me3 levels. nih.gov EZH2 is known to regulate the expression of inflammatory cytokines and chemokines. nih.gov

Cantharidin's targets also include proteins involved in autophagy, fatty acid metabolism, and immune responses, as indicated by transcriptomic analyses in HCC. nih.gov

Structure Activity Relationship Sar Studies of Cantharidin and Its Bioactive Analogues

Correlating Chemical Structure with Protein Phosphatase Inhibitory Activity

Cantharidin (B1668268) and its demethylated analogue, norcantharidin (B1212189), are known to inhibit serine/threonine protein phosphatases, specifically PP1 and PP2A. This inhibition is considered a primary mechanism underlying their biological activities, including anticancer effects. SAR studies have identified key structural features essential for this inhibitory activity. The bicyclo[2.2.1] skeleton of cantharidin is considered crucial, and modifications to this core structure are generally not well tolerated for maintaining activity. The presence of the 7-oxa bridge is also reported to be required for protein phosphatase inhibition. Furthermore, the ability of the molecule to generate at least one free carboxylate at the enzyme's active site is necessary for inhibitory activity. The anhydride (B1165640) moiety in cantharidin and norcantharidin undergoes hydrolysis when bound to the catalytic domain of protein phosphatases like PP5c, forming the corresponding dicarboxylic acid derivatives, such as cantharidic acid. acs.orgcaymanchem.comwikipedia.org This ring opening of the anhydride moiety has been shown to be crucial for protein phosphatase inhibition and correlates with anticancer activity. researchgate.net

Studies involving anhydride-modified cantharidin analogues have demonstrated that only those capable of facile ring opening of the anhydride moiety exhibit significant inhibition of PP2A. researchgate.net The substitution of sulfur for oxygen in anhydride-modified analogues can enhance the inhibition of PP2A, as the bridging oxygen on the ring structure provides a hydrogen-bonding site for PP2A. researchgate.net

The binding of cantharidin and norcantharidin to the active site of protein phosphatases involves interaction with a hydrophobic pocket. mdpi.com Crystal structures of protein phosphatase 5 (PP5c) in complex with cantharidin and norcantharidin derivatives have provided insights into these interactions. acs.org These structures reveal close contacts between the inhibitor's bridgehead oxygen and both a catalytic metal ion and a non-catalytic phenylalanine residue in PP5c. rcsb.org The corresponding residue in PP4C is a tryptophan, and quantum chemistry calculations predicted that steric clashes with the bulkier tryptophan side chain in PP4C would lead to an unfavorable binding mode, explaining the insensitivity of PP4C to cantharidin-based inhibitors. rcsb.org

Modifications at specific positions on the cantharidin core can significantly impact PP inhibitory activity. For instance, introducing methyl and acetoxy groups at the C-1 or C-4 positions can weaken or even inactivate the inhibitory effect on protein phosphatases. benthamdirect.com Conversely, removing the two methyl groups at C-2 and C-3, as in norcantharidin, retains PP1 and PP2A inhibitory activity, although norcantharidin is generally considered a medium-strength inhibitor of PP2A compared to cantharidin's potency against PP2A and PP5. lifechemicals.comnih.gov

Interactive Data Table: Protein Phosphatase Inhibition by Cantharidin and Analogues

| Compound | PP1 IC₅₀ (µM) | PP2A IC₅₀ (µM) | PP5 IC₅₀ (nM) | Notes | Source |

| Cantharidin | Potent | Potent | 600 | Inhibits PP1, PP2A, and PP5. lifechemicals.comnih.gov | lifechemicals.comnih.gov |

| Norcantharidin | Potent | Medium | Not specified | Inhibits PP1 and PP2A. lifechemicals.comnih.gov | lifechemicals.comnih.gov |

| Cantharidic acid | 0.6 | 0.05 | Not specified | Hydrolysis product, inhibits PP1, PP2A. caymanchem.com | caymanchem.com |

Note: IC₅₀ values can vary depending on the specific assay conditions and enzyme source.

Impact of Structural Modifications on Specific Cellular Responses

Beyond protein phosphatase inhibition, structural modifications to the cantharidin scaffold influence a range of cellular responses, including cytotoxicity, cell proliferation, apoptosis, and effects on specific cell lines. While cantharidin exhibits potent activity against various cancer cell lines, its high cytotoxicity has limited its clinical application. researchgate.net Norcantharidin, the demethylated analogue, generally shows less potent activity but also reduced toxicity compared to cantharidin. plos.orgnih.gov

SAR studies have explored modifications to the anhydride ring and the bicyclic system to alter cellular responses. Opening the five-membered anhydride ring to form carboxylic acid, salt, amide, and ester derivatives can improve water solubility and bioavailability. benthamdirect.com The formation of cantharidic acid, the hydrolyzed product of cantharidin, is crucial for its protein phosphatase inhibitory activity and subsequent cellular effects. acs.orgcaymanchem.com

Replacing the anhydride oxygen atom with nitrogen in norcantharidin analogues has been shown to result in a complete loss of insecticidal activity, indicating the importance of the cyclic anhydride for this specific cellular response in insects. mdpi.com However, other modifications to the anhydride or the introduction of substituents elsewhere on the core structure can lead to compounds with altered cytotoxic profiles and selectivity towards different cancer cell lines. nih.govlookchem.com

For example, some cantharidin analogues with imidazolium (B1220033) salt or double bonds at the C-5 and C-6 positions have demonstrated good anticancer activity. benthamdirect.com Analogues with substituents directly attached to the intact bicyclo[2.2.1]heptane skeleton have shown poor to moderate anticancer activity, correlating with their lack of PP1 or PP2A activity. lookchem.com Analogues capable of facile ring opening of the anhydride or with a single carboxylate have generally shown good PP1 and PP2A inhibition, which largely correlates with observed anticancer activity. lookchem.com

The specific cellular pathways affected by cantharidin analogues can also vary depending on the structural modifications and the cell type. Norcantharidin, for instance, has been shown to inhibit cell proliferation, induce apoptosis, and regulate the cell cycle. benthamdirect.complos.org Its antimetastatic effects in hepatocellular carcinoma cells have been linked to the transcriptional inhibition of MMP-9 through modulation of NF-κB activity, potentially involving the inhibition of ERK1/2 phosphorylation. plos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling in Cantharidin Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the chemical structures of compounds and their biological activities. In cantharidin research, QSAR studies have been employed to predict the activity of novel analogues and to gain further insights into the structural features that govern their interactions with biological targets, particularly protein phosphatases. stmjournals.inscispace.comresearchgate.netdntb.gov.uagoogle.com.brresearchgate.netnih.gov

These studies often utilize methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to analyze the steric and electrostatic fields around cantharidin analogues and correlate them with their inhibitory potency against protein phosphatases like PP2A. stmjournals.in 3D-QSAR models have been developed for sets of cantharidin and norcantharidin analogues, demonstrating reasonable predictive power for designing new derivatives with potential anticancer activity. stmjournals.in

QSAR modeling can help identify key structural features and their spatial arrangements that are favorable or unfavorable for activity. For example, 3D QSAR studies on cantharidin-based verbenone (B1202108) derivatives have identified specific steric, electrostatic, hydrophobic, and hydrogen bond acceptor features that correlate with insecticidal activity. researchgate.netnih.gov These models can provide contour maps that visually represent regions where specific molecular properties are predicted to enhance or diminish activity. researchgate.net

By correlating structural descriptors with biological endpoints, QSAR models contribute to the rational design of cantharidin analogues with tailored properties, such as improved potency against specific protein phosphatases or enhanced activity against particular cancer cell lines, while potentially minimizing undesirable effects. stmjournals.ineurekaselect.com

Interactive Data Table: Example QSAR Model Parameters (Illustrative)

| QSAR Model | Method | q² | r² | SEE | NOC |

| Example 1 | CoMFA | 0.547 | 0.784 | 0.3855 | 3 |

| Example 2 | CoMSIA | 0.560 | 0.871 | 0.3000 | 4 |

Advanced Analytical Methodologies for Cantharidin Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating cantharidin (B1668268) from complex mixtures, such as biological extracts or synthetic reaction products, allowing for its isolation and subsequent analysis.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography (GC) is a valuable technique for the analysis of cantharidin due to its relatively high volatility and good thermal stability. GC allows for effective separation of cantharidin from other compounds in a sample. Capillary GC offers high sensitivity and resolution, enabling the analysis of substances from complex biological matrices with minimal sample preparation. uni-bayreuth.descielo.br

When coupled with Mass Spectrometry (MS), GC-MS provides a powerful tool for both the identification and quantification of cantharidin and related compounds. Electron Impact Ionization (EI) in GC-MS provides characteristic mass fragments that aid in the identification of cantharidin. uni-bayreuth.descielo.br For instance, the mass spectra of cantharidin typically show base peaks at m/z 128 and 96. scielo.brscispace.com GC-MS methods have been established for the quantitative analysis of cantharidin in various samples, including post-mortem serum, utilizing techniques like single-ion monitoring (SIM). researchgate.netnih.gov A GC-MS/MS method employing multiple reaction monitoring (MRM) with a parent ion at m/z 128 and product ions at m/z 55 and 85 has been developed for the sensitive determination of cantharidin in cosmetic products, demonstrating a linear range of 0.1 to 30.00 μg mL⁻¹ and a detection limit of 0.3 μg kg⁻¹. akjournals.com

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is another widely used chromatographic technique for cantharidin analysis. While cantharidin may not readily absorb strongly in the UV spectrum due to the lack of a strong chromophore, making detection with standard UV-Vis methods challenging, HPLC can still be employed. google.comgoogle.com Reverse-phase HPLC methods with simple conditions have been developed for cantharidin analysis, often utilizing mobile phases containing acetonitrile (B52724) and water. sielc.comasianpubs.org Detection wavelengths around 273 nm have been reported for HPLC analysis of cantharidin extracts. asianpubs.org

The coupling of Liquid Chromatography (LC) with Mass Spectrometry (MS), particularly LC-MS/MS, significantly enhances the sensitivity and specificity of cantharidin detection and quantification. LC-MS and LC-MS/MS are recognized as reliable methods for determining the purity and impurity profile of cantharidin preparations with high sensitivity. google.com LC-MS/MS methods have been developed and validated for the determination and quantification of cantharidin in biological specimens, such as rat liver and kidney tissues. researchgate.net These methods often utilize C18 columns and gradient elution with mobile phases containing formic acid and acetonitrile. researchgate.net Multiple reaction monitoring (MRM) in LC-MS/MS is commonly used, monitoring specific ion transitions for cantharidin, such as 197.0 > 94.99 and 197.0 > 123.0. mdpi.com LC-MS/MS has been successfully applied to quantify cantharidin concentrations in blister beetles. mdpi.com

Spectroscopic Detection and Characterization Methods

Spectroscopic techniques provide crucial information regarding the presence, concentration, and structural characteristics of cantharidin.

UV-Vis Spectroscopy in Cantharidin Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy can be used to analyze cantharidin, although its utility may be limited by cantharidin's relatively weak UV absorption. google.comgoogle.com Cantharidin can absorb at various wavelengths, with a reported maximum absorption at about 228 nm. google.com Impurities in cantharidin preparations may absorb poorly at wavelengths where cantharidin absorbs strongly, allowing UV-Vis to be used to assess purity. google.com UV-Vis spectroscopy has been employed to analyze the content of cantharidin, for example, in studies involving cantharidin-loaded nanoparticles. dovepress.comnih.gov The absorbance at specific wavelengths, such as 202 nm, has been used to measure the amount of released cantharidin in drug release studies. nih.gov UV-Vis spectra have also been recorded for cantharidin derivatives to investigate their optical properties. researchgate.net

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS-ESI) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for the detailed structural elucidation of cantharidin and its derivatives. Analysis of NMR spectra provides information about the types and arrangement of atoms within the molecule. nih.govnih.govresearchgate.netscitepress.org Characteristic signals in the ¹H NMR spectrum of cantharidin derivatives include those for methyl, methylene, and methine protons. nih.gov ¹³C NMR spectra reveal signals corresponding to different carbon environments, such as carbonyl, oxygenated methine, and quaternary carbons. nih.govnih.gov NMR spectroscopy is routinely used to confirm the structures of synthesized cantharidin analogs. nih.govresearchgate.netscitepress.orgmdpi.com

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a powerful technique for determining the accurate mass of cantharidin and its derivatives, providing crucial information about their elemental composition. HRMS-ESI is often used in conjunction with NMR to confirm the structures of novel compounds. nih.govresearchgate.netscitepress.orgmdpi.comresearchgate.net The accurate mass-to-charge ratio (m/z) obtained from HRMS-ESI can be compared with the calculated mass for a given molecular formula, aiding in the identification of compounds. nih.govscitepress.orgresearchgate.net

Sample Preparation and Extraction Protocols for Complex Biological Matrices

Analyzing cantharidin in complex biological matrices, such as insect tissues, animal fluids, or cosmetic products, requires effective sample preparation and extraction protocols to isolate cantharidin from interfering substances. Various methods have been developed for this purpose.

For insect samples, protocols often involve freeze-drying the beetle bodies, followed by digestion with acids like hydrochloric acid. uni-bayreuth.demdpi.com Extraction of cantharidin from the digested material is then performed using organic solvents. uni-bayreuth.deresearchgate.net Different extraction methods have been compared for their efficiency in obtaining cantharidin from blister beetles, including methods using hydrochloric acid, NaOH solution, mixed solvents, and compound enzymes (cellulase and pectinase). asianpubs.orgresearchgate.net Studies have indicated that enzyme-assisted extraction methods can yield higher amounts of cantharidin compared to traditional methods. asianpubs.orgresearchgate.net

Sample preparation for GC-MS analysis of cantharidin in biological specimens like serum may involve acidification and extraction with solvents such as toluene. researchgate.netnih.gov For cosmetic products, sample preparation for GC-MS/MS analysis can involve drying samples containing aqueous ethanol (B145695) before extraction with methanol (B129727). akjournals.com

In the context of LC-MS/MS analysis of biological specimens, sample preparation can involve grinding tissues with methanol followed by analysis of the supernatant. researchgate.net Effective sample preparation techniques, such as solid-liquid extraction (SLE), are important to minimize matrix effects, particularly from phospholipids (B1166683), which can interfere with MS analysis. researchgate.net Different organic solvents have been evaluated for their effectiveness in extracting cantharidin from biological matrices. researchgate.net

Microextraction Techniques (e.g., Headspace Solid-Phase Microextraction)

Microextraction techniques offer advantages such as reduced solvent consumption, simplified procedures, and increased sensitivity compared to traditional extraction methods. Headspace Solid-Phase Microextraction (HS-SPME) is one such technique that has been applied to the analysis of cantharidin.

A HS-SPME method coupled with gas chromatography-mass spectrometry (GC-MS) has been developed for the determination of cantharidin, particularly in biological samples like false blister beetles (family Oedemeridae) researchgate.netresearchgate.netebi.ac.uknih.govsciexplore.ir. This approach involves extracting volatile and semi-volatile compounds from the headspace above a sample onto a coated fiber, which are then desorbed directly into the GC-MS system for separation and detection.

Optimization of HS-SPME parameters is critical for achieving efficient extraction of cantharidin. Studies have investigated various factors, including the type of SPME fiber. In one study, six different commercial fibers were tested for the analysis of cantharidin in false blister beetles, and the divinylbenzene/carboxene/polydimethylsiloxane fiber was selected as providing the best detection researchgate.netresearchgate.netebi.ac.uknih.gov.

The developed HS-SPME-GC-MS method demonstrated good analytical performance for cantharidin analysis. A calibration curve showed linearity in the range of 0.1-50 μg/mL with a correlation coefficient (R²) of 0.992. The limit of detection (LOD) was reported as 0.01 ng/mL, and the limit of quantitation (LOQ) was 0.04 ng/mL. The relative standard deviations for intra-day and inter-day assays were 7.8% and 3.4%, respectively. Recovery values exceeding 87% were obtained when spiking beetle samples at three different concentration levels researchgate.netresearchgate.netnih.gov. Compared to classical liquid-liquid extraction, the HS-SPME method was found to be easier, faster, more efficient, consumed no solvent, and suffered less contamination from other compounds in the sample matrix scite.ai.

Optimization of Extraction Efficiency from Biological Samples

Efficient extraction of cantharidin from complex biological matrices is a crucial step before instrumental analysis. Various extraction methods have been explored and optimized to maximize the recovery of cantharidin.

Traditional methods often involve solvent extraction. For instance, liquid-liquid extraction using ethyl acetate (B1210297) after protein precipitation with hydrochloric acid has been employed for the determination of cantharidin in plasma samples nih.govresearchgate.net. This method showed extraction recoveries over 80% for tested specimens nih.govresearchgate.net.

Alternative extraction methods have also been investigated, particularly for extracting cantharidin from its natural sources like beetles. A comparison of different extraction methods from Mylabris phalerata beetles, including hydrochloric acid, NaOH solution, a mixed extraction method, and a compound enzyme method (using cellulase (B1617823) and pectinase), revealed varying efficiencies researchgate.netasianpubs.org. The compound enzyme method demonstrated the highest yield of cantharidin among these approaches, followed by the hydrochloric acid method, the mixed extraction method, the Chinese pharmacopoeia method, and the NaOH solution method researchgate.netasianpubs.org.

Supercritical CO₂ extraction has also been explored as a method for preparing cantharidin from cantharides, utilizing acetone (B3395972) as an entrainer. This method involves specific pressure and temperature conditions for static immersion and dynamic extraction, followed by purification steps google.com. This approach is reported to offer advantages such as high extraction efficiency, a shorter period, less pollution, and lower cost google.com.

Optimization of extraction from biological tissues like plasma, liver, and kidney has also been reported. For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying cantharidin in rat liver and kidney involved grinding tissue samples with methanol, followed by analysis of the supernatant researchgate.netresearchgate.net. The extraction recovery in rat plasma and liver using a different method ranged from 89.21% to 103.61% for cantharidin researchgate.netdntb.gov.ua.

Studies have also examined cantharidin content in biological samples like haemolymph from beetles, investigating factors such as sex and repeated extractions, which can influence the measured concentration csic.es.

Mechanistic Studies in In Vitro Cancer Models

Research into the effects of cantharidin on cancer cells in vitro has revealed several key mechanisms by which it exerts its anti-proliferative and pro-apoptotic effects. Cantharidin has been shown to induce apoptosis in various cancer cell lines, including those derived from gastric, colorectal, pancreatic, bladder, oral squamous cell carcinoma, and non-small cell lung cancer (NSCLC) mdpi.comspandidos-publications.complos.org.

Studies indicate that cantharidin can trigger apoptosis through multiple pathways, including the activation of caspases (such as caspase-3, -7, and -9), modulation of Bcl-2 family proteins (increasing Bax and decreasing Bcl-2), and involvement of mitochondrial and endoplasmic reticulum (ER) stress-related signaling pathways spandidos-publications.complos.orgfrontiersin.org. For example, in oral squamous cell carcinoma cells, cantharidin induced apoptosis via the JNK-regulated mitochondrial and ER stress pathways, increasing the phosphorylation of JNK and modulating proteins like caspase-9, caspase-7, caspase-3, Bax, Bid, and Bak, while decreasing Bcl-2 plos.org. In hepatocellular carcinoma cells, cantharidin promotes apoptosis and autophagy, associated with the inhibition of PP1, PP2A, and NF-κB pathways, and the promotion of factors like TNF-α, FASL, and various caspases frontiersin.org.

Cantharidin also affects cancer cell proliferation and migration. In NSCLC A549 cells, it suppressed proliferation, invasion, and migration by inhibiting the PI3K/Akt/mTOR signaling pathway spandidos-publications.com. Similarly, in vascular smooth muscle cells, cantharidin attenuated proliferation and migration by suppressing inflammatory responses and inhibiting PI3K/AKT, p38 MAPK, and NF-κB pathways jst.go.jpjst.go.jp.

Investigations in Drug-Resistant Cell Lines

A significant area of research involves evaluating cantharidin's efficacy in cancer cell lines that have developed resistance to conventional chemotherapeutic agents. Multidrug resistance (MDR) is a major challenge in cancer treatment, often associated with the overexpression of efflux pumps like P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter nih.govpsu.edu.

Studies have demonstrated that cantharidin can reverse MDR in certain resistant cell lines. For instance, in a multidrug-resistant human hepatoma HepG2 cell line (HepG2/ADM) that overexpresses P-gp, cantharidin significantly reversed resistance to Adriamycin. This effect was linked to the down-regulation of P-gp expression, both at the protein and mRNA levels, and inhibition of MDR1 promoter activity nih.govpsu.edu.

Cantharidin has shown activity in cell lines resistant to other agents as well. For example, some cantharidin derivatives have exhibited cytotoxicity against cisplatin-resistant mouse leukemia and human non-small cell lung cancer cells nih.gov. In leukemia cell lines with acquired resistance to doxorubicin (B1662922) (CEM/ADR5000) and vincristine (B1662923) (CEM/VLB100) which overexpress P-gp, and a line overexpressing MRP1 (CEM/E1000), cantharidin was found to be more active than curcumin (B1669340) and showed no cross-resistance, indicating its potential in overcoming these specific MDR phenotypes nih.gov.

Combination Modalities with Other Biochemical Agents in Preclinical Models

Preclinical studies are exploring the potential synergistic effects of combining cantharidin with other therapeutic agents to enhance anti-cancer efficacy and potentially overcome resistance.

Combinations of cantharidin or its derivatives with antiangiogenic therapeutics have shown additive antitumor effects in pancreatic cancer xenograft models researchgate.net. Although cantharidin alone surprisingly accelerated xenograft growth and increased angiogenesis in this model, potentially due to upregulated proangiogenic factors like IL-6, IL-8, TNF-α, and VEGF, combining it with antiangiogenic agents like Ginsenoside Rg3, bevacizumab, Apatinib, and Endostar counteracted this effect and presented remarkable additive antitumor effects researchgate.net.

Cantharidin and its derivative norcantharidin (B1212189) have also been investigated in combination with standard chemotherapy drugs. In pancreatic cancer cells, cantharidin and norcantharidin significantly strengthened the cytotoxicity of gemcitabine (B846) and erlotinib, suggesting a potential for combination therapy against this aggressive cancer spandidos-publications.com.

Furthermore, while cantharidin alone has been shown to inhibit autophagy in triple-negative breast cancer (TNBC) cells and induce apoptosis, combining it with autophagy inhibitors such as chloroquine (B1663885) or hydroxychloroquine (B89500) may potentially enhance anti-tumor cytotoxicity and exert stronger cell proliferation-inhibiting effects, which warrants further investigation karger.com.